[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that features a combination of a difluorophenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1-propyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine
- 1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine
- 1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
Uniqueness
[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to the specific positioning of the difluorophenyl and pyrazolyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C14H17F2N3 |
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Molecular Weight |
265.30 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-N-[(1-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H17F2N3/c1-2-7-19-8-6-12(18-19)10-17-9-11-4-3-5-13(15)14(11)16/h3-6,8,17H,2,7,9-10H2,1H3 |
InChI Key |
XCAYBXDWYSSWPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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